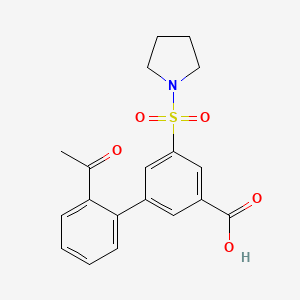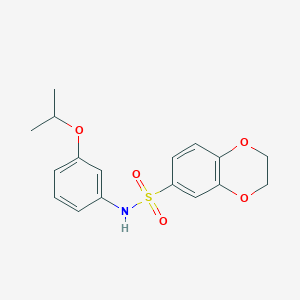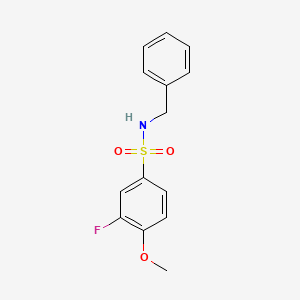
2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid, also known as APSB-17, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl-containing biphenyls and has been found to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid involves the inhibition of certain enzymes and signaling pathways that are involved in the inflammatory response. For example, 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, which are involved in the inflammatory response. In addition, 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been shown to inhibit the activity of PDE-4, which is involved in the regulation of intracellular cyclic AMP levels.
Biochemical and Physiological Effects
2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the inflammatory response. In addition, 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. In addition, it has been found to exhibit a range of biological activities, making it a useful tool for studying the mechanisms of inflammation and cancer. However, there are also limitations to the use of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid in lab experiments. For example, its effects may be dependent on the cell type or tissue being studied, and it may not be effective in all cases.
Direcciones Futuras
There are several future directions for research on 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid. One area of research could focus on developing more potent and selective inhibitors of COX-2 and PDE-4. In addition, further studies could investigate the potential applications of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid in the treatment of various inflammatory and cancer-related diseases. Finally, research could explore the potential use of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid as a tool for studying the mechanisms of inflammation and cancer.
Métodos De Síntesis
The synthesis of 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid involves a multi-step process that begins with the reaction of 2-acetylbenzoic acid with thionyl chloride to form 2-acetylbenzoyl chloride. This compound is then reacted with 4-bromoaniline to form 2'-acetyl-4'-bromo-5-aminobiphenyl-3-carboxylic acid. The final step involves the reaction of this compound with pyrrolidine and sulfonyl chloride to form 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid.
Aplicaciones Científicas De Investigación
2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, 2'-acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response.
Propiedades
IUPAC Name |
3-(2-acetylphenyl)-5-pyrrolidin-1-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-13(21)17-6-2-3-7-18(17)14-10-15(19(22)23)12-16(11-14)26(24,25)20-8-4-5-9-20/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVIQZLFQHPLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CC(=C2)S(=O)(=O)N3CCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Acetyl-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-3-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]benzamide](/img/structure/B5297027.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5297038.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5297042.png)
![3-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5297049.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B5297052.png)
![4-amino-2-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyrimidine-5-carbonitrile](/img/structure/B5297073.png)



![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5297099.png)

![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5297119.png)
![3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide](/img/structure/B5297120.png)
![4-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5297127.png)